alpha-D-Ribofuranose
Overview
Description
Alpha-D-Ribofuranose: is a monosaccharide with the molecular formula C5H10O5. It is a five-carbon sugar that exists predominantly in its furanose form, which is a five-membered ring structure. This compound is a crucial component of ribonucleic acid (RNA) and plays a significant role in various biological processes.
Scientific Research Applications
Alpha-D-Ribofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.
Biology: It plays a crucial role in the structure and function of RNA, which is essential for protein synthesis and gene expression.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
Alpha-D-Ribofuranose plays a crucial role in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It is also a key substance in the metabolism-first scenario, suggesting that life originated from energetically driven geochemical networks that evolved under strong non-equilibrium thermodynamical constraints .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Ribofuranose can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of ribose derivatives. Another method includes the use of unprotected ribose and nucleobase, which avoids the need to prepare intermediates and simplifies the process .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of ribose. This method leverages the specificity and efficiency of enzymes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products:
Oxidation: Oxidation of this compound can yield ribonic acid.
Reduction: Reduction typically produces ribitol.
Substitution: Substitution reactions can lead to various derivatives, depending on the substituent introduced.
Comparison with Similar Compounds
Beta-D-Ribofuranose: Another isomer of ribose, differing in the configuration at the anomeric carbon.
Alpha-D-Glucopyranose: A six-carbon sugar with a pyranose ring structure.
Beta-D-Glucopyranose: Another isomer of glucose, similar to alpha-D-Glucopyranose but with a different anomeric configuration.
Uniqueness: Alpha-D-Ribofuranose is unique due to its specific role in RNA structure and function. Unlike its pyranose counterparts, the furanose form is more flexible and can adopt various conformations, which is crucial for the dynamic nature of RNA .
Properties
IUPAC Name |
(2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AIHAYLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32445-75-3 | |
Record name | alpha-D-Ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Ribofuranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5AZ534G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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